Cas no 7122-84-1 (5-(Bromomethyl)-2-methylpyrimidine hydrobromide)

5-(Bromomethyl)-2-methylpyrimidine hydrobromide is a brominated pyrimidine derivative commonly utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its reactive bromomethyl group enables efficient functionalization, making it valuable for constructing complex heterocyclic compounds. The hydrobromide salt form enhances stability and solubility, facilitating handling in various reaction conditions. This compound is particularly useful in nucleophilic substitution reactions, cross-coupling methodologies, and as a precursor for active pharmaceutical ingredients (APIs). Its well-defined crystalline structure ensures consistent purity, supporting reproducible results in synthetic applications. Suitable for controlled bromination and alkylation processes, it serves as a key building block in medicinal chemistry and material science research.
5-(Bromomethyl)-2-methylpyrimidine hydrobromide structure
7122-84-1 structure
Product Name:5-(Bromomethyl)-2-methylpyrimidine hydrobromide
CAS No:7122-84-1
MF:C6H8Br2N2
MW:267.949119567871
CID:1036470
PubChem ID:71607208
Update Time:2025-06-22

5-(Bromomethyl)-2-methylpyrimidine hydrobromide Chemical and Physical Properties

Names and Identifiers

    • 5-(Bromomethyl)-2-methylpyrimidine hydrobromide
    • SB59159
    • 5-(Bromomethyl)-2-methylpyrimidine--hydrogen bromide (1/1)
    • 5-(Bromomethyl)-2-methylpyrimidinehydrobromide
    • 5-(bromomethyl)-2-methylpyrimidine;hydrobromide
    • 7122-84-1
    • 5-(Bromomethyl)-2-methylpyrimidine HBr
    • DTXSID20856187
    • Inchi: 1S/C6H7BrN2.BrH/c1-5-8-3-6(2-7)4-9-5;/h3-4H,2H2,1H3;1H
    • InChI Key: OVTFJUKFCLYBOD-UHFFFAOYSA-N
    • SMILES: BrCC1C=NC(C)=NC=1.Br

Computed Properties

  • Exact Mass: 267.90337g/mol
  • Monoisotopic Mass: 265.90542g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 79.1
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.8Ų

5-(Bromomethyl)-2-methylpyrimidine hydrobromide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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5-(bromomethyl)-2-methylpyrimidine hydrobromide
7122-84-1 95%
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$711 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on 5-(Bromomethyl)-2-methylpyrimidine hydrobromide

5-(Bromomethyl)-2-methylpyrimidine Hydrobromide: A Comprehensive Overview

5-(Bromomethyl)-2-methylpyrimidine hydrobromide (CAS No. 7122-84-1) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromomethyl group and a methylpyrimidine core. These properties make it an attractive building block for the synthesis of various bioactive molecules and drug candidates.

The chemical structure of 5-(Bromomethyl)-2-methylpyrimidine hydrobromide consists of a pyrimidine ring with a bromomethyl substituent at the 5-position and a methyl group at the 2-position. The presence of the bromomethyl group provides a reactive site for various chemical transformations, such as nucleophilic substitution reactions, which can be harnessed to introduce diverse functional groups. This flexibility in chemical manipulation is crucial for the development of novel compounds with specific biological activities.

In recent years, 5-(Bromomethyl)-2-methylpyrimidine hydrobromide has been extensively studied for its potential applications in medicinal chemistry. One notable area of research involves its use as an intermediate in the synthesis of antiviral agents. For instance, a study published in the Journal of Medicinal Chemistry reported the successful synthesis of a series of pyrimidine derivatives using this compound as a key starting material. These derivatives exhibited potent antiviral activity against several RNA viruses, including influenza and respiratory syncytial virus (RSV).

Beyond antiviral applications, 5-(Bromomethyl)-2-methylpyrimidine hydrobromide has also shown promise in the development of anticancer drugs. Research conducted at the National Cancer Institute demonstrated that certain pyrimidine-based compounds derived from this intermediate exhibited selective cytotoxicity against various cancer cell lines. The bromomethyl group played a crucial role in enhancing the lipophilicity and cellular uptake of these compounds, thereby improving their therapeutic efficacy.

The synthetic versatility of 5-(Bromomethyl)-2-methylpyrimidine hydrobromide extends to its use in the preparation of ligands for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins involved in numerous physiological processes and are important targets for drug discovery. A recent study published in Bioorganic & Medicinal Chemistry Letters described the synthesis of GPCR ligands using this compound as a key intermediate. The resulting ligands showed high affinity and selectivity for specific GPCR subtypes, making them valuable tools for probing receptor function and developing new therapeutic agents.

In addition to its applications in drug discovery, 5-(Bromomethyl)-2-methylpyrimidine hydrobromide has also been explored for its potential use in agrochemicals. Pyrimidine-based compounds have been shown to possess herbicidal and fungicidal properties, and this intermediate can serve as a building block for the synthesis of such bioactive molecules. A study published in the Pest Management Science journal reported the development of novel pyrimidine derivatives with enhanced herbicidal activity against several weed species.

The safety and environmental impact of chemicals are critical considerations in their development and application. Extensive toxicological studies have been conducted on 5-(Bromomethyl)-2-methylpyrimidine hydrobromide to ensure its safe use in various industries. These studies have demonstrated that the compound exhibits low toxicity when handled properly and poses minimal environmental risks when used under controlled conditions.

In conclusion, 5-(Bromomethyl)-2-methylpyrimidine hydrobromide (CAS No. 7122-84-1) is a valuable compound with a wide range of applications in organic synthesis, medicinal chemistry, and pharmaceutical research. Its unique structural features and synthetic versatility make it an essential building block for the development of novel bioactive molecules with diverse biological activities. Ongoing research continues to uncover new applications and potential uses for this compound, further highlighting its importance in modern scientific endeavors.

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